molecular formula C21H20O5 B191155 Edunol CAS No. 37706-60-8

Edunol

Cat. No.: B191155
CAS No.: 37706-60-8
M. Wt: 352.4 g/mol
InChI Key: UFBHHWPUVXVFRG-QVKFZJNVSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Edunol are not widely documented in public sources. it is typically synthesized through organic synthesis methods involving the formation of the benzofuran and benzopyran rings. Industrial production methods would likely involve multi-step organic synthesis processes, ensuring the correct stereochemistry is achieved.

Chemical Reactions Analysis

Edunol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: It can undergo substitution reactions, particularly in the aromatic rings, where hydrogen atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Edunol has several scientific research applications:

Mechanism of Action

The mechanism of action of Edunol involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Edunol can be compared with other pterocarpan derivatives, such as:

  • Maackiain
  • Medicarpin
  • Pisatin

These compounds share similar structural features but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific stereochemistry and the presence of the 3-methyl-2-butenyl group, which may contribute to its distinct biological activities .

Properties

CAS No.

37706-60-8

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol

InChI

InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1

InChI Key

UFBHHWPUVXVFRG-QVKFZJNVSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C

Synonyms

3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan;  (+)-Edunol;  Edunol (pterocarpan)

Origin of Product

United States

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